molecular formula C17H14BrNO3 B6432716 2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol CAS No. 903194-45-6

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol

Cat. No. B6432716
CAS RN: 903194-45-6
M. Wt: 360.2 g/mol
InChI Key: NFMSLGFPTKACEA-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol” is a complex organic molecule with several functional groups. It contains a bromophenyl group, a methylated oxazole ring, and a methoxyphenol group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, which could undergo nucleophilic aromatic substitution reactions, and the oxazole ring, which could participate in various ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .

Scientific Research Applications

Biomedical Applications

Triazoles, which are structurally similar to the compound , are known for their numerous biomedical applications . They have been reported to exhibit antibacterial , antifungal , anticancer , antioxidant activity, and anticonvulsant effects .

Synthesis of Secondary Alcohols

The compound could potentially be synthesized through S-alkylation of a similar compound (4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . This process results in the formation of a novel racemic secondary alcohol .

Regulation of Inflammatory Diseases

Compounds similar to the one have shown promise in the regulation of inflammatory diseases . This is based on docking studies, which are computational techniques used in drug discovery to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Treatment of Alzheimer’s Disease

4’4 bromophenyl 4’piperidinol derivatives, which share some structural similarities with the compound , have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease . Some of these analogues showed significant activity against acetylcholinesterase , an enzyme that is targeted in the treatment of Alzheimer’s disease.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its biological activity, developing more efficient synthetic routes, or studying its behavior under various conditions .

properties

IUPAC Name

2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMSLGFPTKACEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Bromophenyl)-3-methylisoxazol-5-yl)-5-methoxyphenol

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